

An In-depth Technical Guide to Etzadroxil (Sulopenem Etzadroxil)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etzadroxil, also known as Sulopenem **Etzadroxil**, is an orally bioavailable prodrug of sulopenem, a novel penem antibacterial agent.[1][2] Developed to address the growing challenge of antimicrobial resistance, **Etzadroxil**, in combination with probenecid, has been approved for the treatment of uncomplicated urinary tract infections (uUTIs) caused by susceptible microorganisms.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, experimental protocols, and clinical data related to **Etzadroxil**.

Chemical Structure and Properties

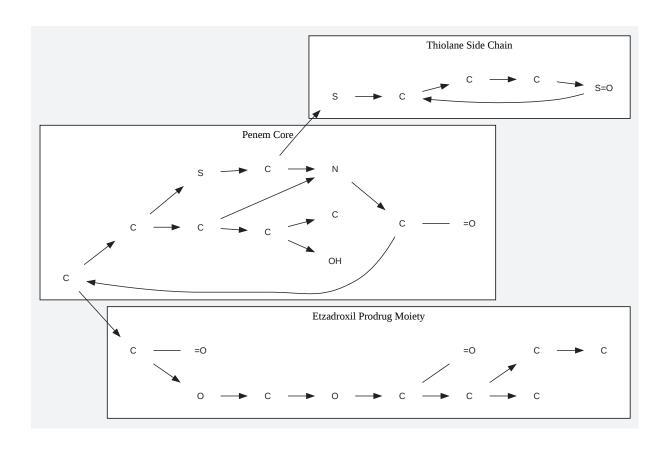
Etzadroxil is chemically designated as (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxido-3-thienyl]thio]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (2-ethyl-1-oxobutoxy)methyl ester. Upon oral administration, it is rapidly hydrolyzed by esterases in the gastrointestinal tract to release the active moiety, sulopenem.[2][5]



Property	Value	Source
IUPAC Name	2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate	[1]
SMILES	CCC(CC)C(=O)OCOC(=O)C1 =C(S[C@H]2CCINVALID- LINKC3)S[C@H]3N1C(=O) [C@@H]2INVALID-LINKO	[1]
Molecular Formula	C19H27NO7S3	[1][6]
Molecular Weight	477.6 g/mol	[1]
CAS Number	1000296-70-7	[1]

Chemical Structure Diagram





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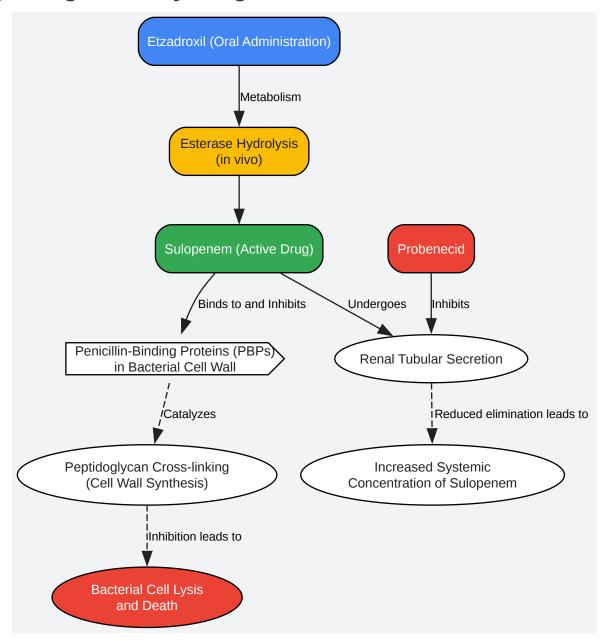
Caption: Chemical structure of **Etzadroxil**.

Mechanism of Action

Etzadroxil is a prodrug that is converted to the active β-lactam antibiotic, sulopenem.[2] Sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7] This is achieved through the covalent binding of sulopenem to essential penicillin-binding proteins (PBPs) located in the bacterial cell wall.[7][8] The acylation of the serine residues within the active site of these enzymes by the β-lactam ring of sulopenem inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.[2] Sulopenem has demonstrated a high affinity for PBP2 in Escherichia coli.[4] The coadministration of probenecid with **Etzadroxil** inhibits the renal tubular secretion of sulopenem, thereby increasing its plasma concentration and prolonging its half-life.[5]



Signaling Pathway Diagram



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Caption: Mechanism of action of **Etzadroxil** and Probenecid.

Experimental Protocols Synthesis of Sulopenem Etzadroxil



A detailed, step-by-step synthesis protocol for Sulopenem **Etzadroxil** at a laboratory scale is not publicly available. However, the development of a second-generation process for the synthesis of the active moiety, sulopenem, has been described.[9] This process involves a convergent approach where the penem ring is constructed via a modified Eschenmoser sulfide contraction. Key steps include the synthesis of a trithiocarbonate intermediate and a palladium-catalyzed deallylation of a penultimate ester. The **Etzadroxil** prodrug moiety is then attached to the sulopenem core.

In Vitro Susceptibility Testing (MIC Determination)

Minimum Inhibitory Concentration (MIC) values for sulopenem are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Bacterial Strains: A panel of relevant clinical isolates (e.g., E. coli, K. pneumoniae, P. mirabilis) are used.
- Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
- Drug Dilution: Serial twofold dilutions of sulopenem are prepared in the broth.
- Incubation: The microdilution plates are incubated at 35°C for 16-20 hours.
- MIC Reading: The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

While specific quantitative binding data for sulopenem is limited, a general protocol for a competitive PBP binding assay is as follows:

- Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.
- Competition Reaction: A fixed, sub-saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) is incubated with the membrane preparation in the presence of



varying concentrations of sulopenem.

- SDS-PAGE and Fluorography: The reaction mixtures are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorophore-specific imaging system.
- Data Analysis: The intensity of the fluorescent bands corresponding to the PBPs is quantified. The concentration of sulopenem that inhibits 50% of the binding of the fluorescent penicillin (IC50) is determined.

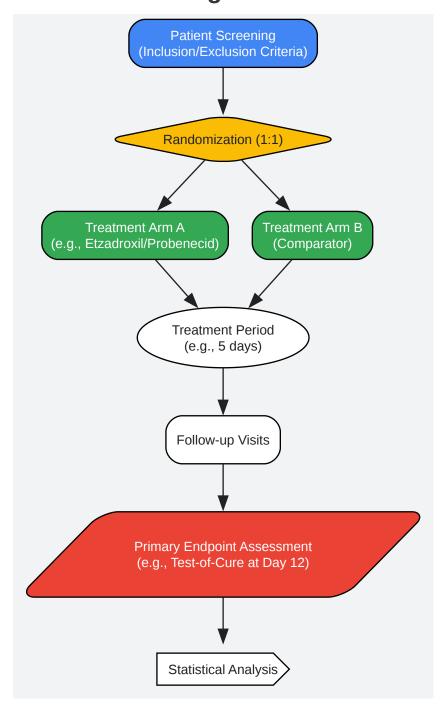
Clinical Trial Protocols

- Objective: To evaluate the efficacy and safety of oral sulopenem etzadroxil/probenecid versus oral ciprofloxacin for the treatment of uUTI in adult women.[1][10]
- Study Design: A prospective, Phase 3, randomized, multicenter, double-blind study.[10]
- Patient Population: Adult women with a clinical diagnosis of uUTI.[1]
- Treatment Arms:
 - Sulopenem etzadroxil 500 mg / probenecid 500 mg orally twice daily for 5 days.[10]
 - Ciprofloxacin 250 mg orally twice daily for 3 days.[10]
- Primary Endpoint: Overall success (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 12).[10]
- Objective: To compare the efficacy and safety of oral sulopenem etzadroxil/probenecid to oral amoxicillin/clavulanate for the treatment of uUTI in adult women.[5][6]
- Study Design: A Phase 3, randomized, multicenter, double-blind, double-dummy, controlled study.[6]
- Patient Population: Adult women with a clinical diagnosis of uUTI.[6]
- Treatment Arms:



- Sulopenem etzadroxil 500 mg / probenecid 500 mg orally twice daily for 5 days.[5]
- Amoxicillin/clavulanate 875 mg / 125 mg orally twice daily for 5 days.[5]
- Primary Endpoint: Overall success (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 12).[6]

Experimental Workflow Diagram





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Caption: Generalized workflow for the Phase 3 clinical trials of **Etzadroxil**.

Quantitative Data Pharmacokinetic Parameters

A Phase 1 study in healthy volunteers showed that co-administration of probenecid with sulopenem **etzadroxil** increases the systemic exposure of sulopenem.

Parameter	Sulopenem Etzadroxil Alone	Sulopenem Etzadroxil + Probenecid	Source
AUC (Area Under the Curve)	-	Increased by 28% in the fasted state	[11]
Time over MIC	-	Extended	[11]

Note: Specific Cmax and Tmax values were not provided in the referenced abstract.

Clinical Efficacy Data

Population	Sulopenem Etzadroxil/Pro benecid (Overall Success Rate)	Ciprofloxacin (Overall Success Rate)	Outcome	Source
Ciprofloxacin- Nonsusceptible	62.6%	36.0%	Superiority of Sulopenem Etzadroxil/Probe necid	[12]
Ciprofloxacin- Susceptible	66.8%	78.6%	Non-inferiority not met	[12]



Endpoint	Sulopenem Etzadroxil/Pro benecid	Amoxicillin/Cla vulanate	Treatment Difference (95% CI)	Source
Overall Response	61.7%	55.0%	6.7% (0.3% to 13.0%)	[13]
Clinical Success	77.3%	76.7%	0.6% (-4.8% to 6.1%)	[13]
Microbiological Success	75.2%	66.7%	8.5% (2.6% to 14.3%)	[13]

Conclusion

Etzadroxil represents a significant advancement in the oral treatment of uncomplicated urinary tract infections, particularly in the context of increasing resistance to existing therapies. Its mechanism of action, targeting bacterial cell wall synthesis, is well-established for β -lactam antibiotics. The clinical trial data demonstrates its efficacy, especially against ciprofloxacinresistant pathogens. This technical guide provides a foundational understanding of the chemical, mechanistic, and clinical aspects of **Etzadroxil** for professionals in the field of drug development and research. Further research into detailed synthetic pathways and quantitative PBP binding affinities will continue to enhance our understanding of this important therapeutic agent.

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